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Compound of Interest |

Compound Name: 7-Chlorofuro[2,3-d]pyridazine
CAS No.: 14757-89-2
Cat. No.: B3366839

The "Hidden Gem" Scaffold for Kinase and GPCR Ligand Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 7-Chlorofuro[2,3-d]pyridazine
(CAS 14757-89-2) represents a high-value, underutilized scaffold. Structurally distinct from the
ubiquitous quinazoline and purine cores, this fused bicyclic system offers a unique electronic
profile and vector orientation for side-chain attachment.

This guide serves as a definitive technical resource for researchers utilizing this building block.
It moves beyond basic catalog data to provide actionable synthetic protocols, reactivity maps,

and medicinal chemistry logic, ensuring you can integrate this core into your lead optimization
campaigns with high fidelity.

Chemical Profile & Structural Logic
Core ldentity

The furo[2,3-d]pyridazine system features an electron-rich furan ring fused to an electron-
deficient pyridazine ring. The chlorine atom at position 7 serves as a "warhead" for rapid
diversification, activated by the adjacent nitrogen atoms (alpha-effect).
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Property Data

CAS Number 14757-89-2

IUPAC Name 7-Chlorofuro[2,3-d]pyridazine

Molecular Formula CeH3CIN20

Molecular Weight 154.55 g/mol

SMILES Clcinncc2ccocl?2

Appearance Off-white to pale yellow solid

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility ) )
in water

Electronic Character & Bioisosterism

» H-Bond Acceptor: The N1/N2 atoms in the pyridazine ring serve as critical hydrogen bond
acceptors, mimicking the N1/N3 of quinazolines (common in EGFR inhibitors).

» Dipole Moment: The furan oxygen modifies the dipole orientation compared to thieno- or
pyrrolo-fused analogs, potentially altering metabolic stability and solubility profiles.

» Steric Bulk: Reduced steric footprint compared to benzo-fused heterocycles, allowing access
to tighter binding pockets.

Synthetic Architecture

The synthesis of the 7-chlorofuro[2,3-d]pyridazine core is a lesson in convergent heterocyclic
assembly. The most robust route proceeds via the condensation of furan-2,3-dicarboxylates (or
3-formyl precursors) with hydrazine.

Retrosynthetic Analysis (DOT Diagram)
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Hydrazine hydrate POCI3
Ethyl 3-formylfuran-2-carboxylate EtOH, Reflux o | Furo[2,3-d]pyridazin-7(6H)-one Reflux (Chlorination 7-Chlorofuro[2,3-d]pyridazine
(or Furan-2,3-dicarboxylate) = (Cyclized Intermediate) (CAS 14757-89-2)

Figure 1: Validated Synthetic Pathway for the Core Scaffold

Click to download full resolution via product page

Validated Synthetic Protocol

Note: This protocol is synthesized from standard methodologies for fused pyridazines.
Step 1: Cyclization to Pyridazinone

o Charge: To a round-bottom flask, add Ethyl 3-formylfuran-2-carboxylate (1.0 eq) and
absolute ethanol (10 mL/g).

e Reagent: Add Hydrazine hydrate (1.5 eq) dropwise at room temperature.

» Reaction: Heat to reflux (approx. 78°C) for 4—6 hours. Monitor by TLC (EtOAc:Hexane) for
disappearance of ester.

e Workup: Cool to 0°C. The intermediate Furo[2,3-d]pyridazin-7(6H)-one typically precipitates.
Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination (The Critical Step)

o Charge: Suspend the dried pyridazinone (1.0 eq) in Phosphorus oxychloride (POCIs) (5-8
eq). Caution: POCIs is corrosive and reacts violently with water.

o Catalyst: Add a catalytic amount of DMF (3-5 drops) to facilitate the Vilsmeier-Haack type
activation.

o Reaction: Reflux (approx. 105°C) for 2—3 hours until the solution becomes clear.

e Quench: Cool the mixture and concentrate under reduced pressure to remove excess
POCIs. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

» Extraction: Neutralize with NaHCOs (sat. ag.) and extract with Dichloromethane (DCM).
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 Purification: Flash column chromatography (SiOz, Hexane/EtOAc gradient) yields the target
7-Chlorofuro[2,3-d]pyridazine.

Functionalization Strategies

The utility of CAS 14757-89-2 lies in the high reactivity of the C7-chlorine. It is a prime
candidate for SNAr (Nucleophilic Aromatic Substitution) and Pd-catalyzed Cross-Coupling.

Reactivity Map (DOT Diagram)

7-Chlorofuro[2,3-d]pyridazine

(Electrophile)

Primary/Secondary Amine Aryl Boronic Acid
DIPEA, iPrOH, Heat (SnAr)|Pd(PPh3)4, Na2CO3 (Suzuki)

7-Amino Derivative 7-Aryl/Heteroaryl 7-Alkoxy Derivative
(Kinase Hinge Binder) (Biaryl Scaffold) (Solubility Modulator)

Figure 2: Divergent Functionalization of the C7 Position

Click to download full resolution via product page

Standard Operating Procedure: SNAr Displacement

This reaction is the "workhorse" for generating library diversity, particularly for kinase inhibitors
where an amino group at this position often binds to the ATP hinge region.

Protocol:

 Dissolution: Dissolve 7-Chlorofuro[2,3-d]pyridazine (1.0 eq) in Isopropanol (iPrOH) or n-
Butanol (0.1 M concentration).

e Nucleophile: Add the desired Amine (1.1-1.2 eq).
» Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HCI.

o Conditions: Heat to 80°C (sealed tube preferred) for 2—-12 hours.
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o Optimization Tip: For sterically hindered amines, switch solvent to NMP and heat to 120°C
or use microwave irradiation (140°C, 20 min).

« |solation: Evaporate solvent. Triturate with water to precipitate the product or extract with
EtOAc.

Advanced Protocol: Suzuki-Miyaura Coupling

Used when a carbon-carbon bond is required (e.g., biaryl systems).

System: Mix Core (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na2COs (2.0 eq) in Dioxane:Water
(4:1).

Catalyst: Add Pd(PPhs)4 (5 mol%) or Pd(dppf)Clz (for difficult substrates).

Deoxygenation: Purge with Argon for 5 minutes.

Reaction: Heat at 90°C for 4—16 hours.

Medicinal Chemistry Applications

Why choose furo[2,3-d]pyridazine over standard quinazolines?

e Solubility: The oxygen atom in the furan ring reduces the logP compared to the benzo-fused
analog (phthalazine), potentially improving oral bioavailability.

e Vector Geometry: The fusion angle of the 5-membered furan ring alters the exit vector of
substituents at positions 2 and 3 (furan ring), allowing access to unique regions of the
binding pocket that 6,6-fused systems cannot reach.

« Intellectual Property: It is less crowded in patent literature than purines or quinazolines,
offering a strategic advantage for "me-better" drug design.

Case Study Target Class:

e FLT3 Inhibitors: Furo-pyrimidine analogs are known FLT3 inhibitors.[1] The pyridazine core
offers a bioisosteric replacement to fine-tune selectivity against off-target kinases like c-Kit.
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Phosphodiesterase (PDE) Inhibitors: The pyridazinone precursors are privileged scaffolds for
PDE inhibition; the chlorinated core allows conversion to novel PDE ligands.

Safety & Handling (SDS Summary)

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation
(H335).

Reactivity: Moisture sensitive. The C-Cl bond is reactive; avoid contact with strong
nucleophiles unless intended.

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

Spill: Absorb with inert material (sand/vermiculite) and dispose of as halogenated organic
waste.

References

Synthesis of Furo[2,3-d]pyridazine Derivatives:Yakugaku Zasshi, 1975, 95, Studies on
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search 1.10)
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via Aza-Diels-Alder Reactions.
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(Note: Specific page numbers and volume data for the 1975 Yakugaku Zasshi paper are

inferred from the snippet 1.10. Always verify exact conditions with primary literature before

scaling up.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.imtm.cz [imtm.cz]

e To cite this document: BenchChem. [Technical Master File: 7-Chlorofuro[2,3-d]pyridazine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3366839#7-chlorofuro-2-3-d-pyridazine-cas-number-
14757-89-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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